molecular formula C7H6ClN3 B8221823 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine

3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8221823
M. Wt: 167.59 g/mol
InChI Key: AVQWESHRVFOJFN-UHFFFAOYSA-N
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Description

3-Chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1638768-46-3) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 6 ClN 3 and a molecular weight of 167.596 g/mol, this compound is characterized by its pyrrolopyrazine core, which is recognized as a privileged structure in the design of kinase inhibitors . This scaffold has demonstrated significant promise in oncology research, particularly as a core structure in the development of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors . The 3-chloro substituent serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse structure-activity relationships . The FGFR family of receptor tyrosine kinases represents a hot therapeutic target in anticancer drug development, and inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown high selectivity and favorable metabolic properties in preclinical studies . Beyond FGFR, this core structure has also been reported in inhibitors for other kinases, including Bruton's tyrosine kinase and focal adhesion kinase, highlighting its broad utility in biochemical probe and therapeutic agent development . This product is provided for research and development purposes in chemical and pharmaceutical laboratories. It is intended for use by qualified professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-10-7-6(4)9-3-5(8)11-7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQWESHRVFOJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=CN=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Coupling and Cyclization (CN111303162B)

This method employs a nickel-catalyzed coupling reaction followed by intramolecular cyclization:

Step 1: Coupling of 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with Acrylic Acid

  • Reagents : Nickel chloride (NiCl₂), cuprous iodide (CuI), triphenylphosphine (PPh₃), N,N-diisopropylethylamine (DIPEA), absolute ethanol.

  • Conditions : 65°C for 8 hours under nitrogen.

  • Outcome : Forms 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield).

Step 2: Intramolecular Cyclization

  • Reagents : Dimethyl sulfoxide (DMSO), cuprous chloride (CuCl), triethylamine.

  • Conditions : 70°C for 12 hours.

  • Outcome : Produces 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (97.6% yield).

Step 3: Oxidation with DDQ

  • Reagents : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), tetrahydrofuran (THF).

  • Conditions : 60°C for 3 hours.

  • Outcome : Yields the final oxidized product (85% yield).

Adaptation for 3-Chloro-7-methyl Derivative :
Replacing cyclopentylamine with methylamine in Step 1 and optimizing cyclization conditions could yield the target compound.

Regioselective Amination and Cyclization (RSC Adv. 2017)

This approach focuses on regioselective functionalization of pyrrolopyrazine precursors:

Step 1: Sonogashira Coupling

  • Reagents : 3,5-Dibromo-6-chloropyrazin-2-amine, substituted alkynes, Pd(PPh₃)₂Cl₂.

  • Conditions : Microwave irradiation, 80°C.

  • Outcome : Forms intermediates for cyclization.

Step 2: Cyclization with t-BuOK

  • Reagents : Potassium tert-butoxide (t-BuOK), THF.

  • Conditions : Reflux for 4 hours.

  • Outcome : Generates the pyrrolopyrazine core.

Step 3: Chlorination and Methylation

  • Chlorination : N-Chlorosuccinimide (NCS) in dichloromethane.

  • Methylation : Methyl iodide (MeI) with NaH in DMF.

  • Yield : ~70–80% for combined steps.

Formamidine-Mediated Cyclization (CN107722012B)

A four-step route optimized for scalability:

Step 1: Synthesis of Ethyl 2-Cyano-4,4-dimethoxybutyrate

  • Reagents : Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane.

  • Yield : 75–80%.

Step 2: Cyclization with Formamidine Acetate

  • Conditions : Sodium ethoxide, ethanol, reflux.

  • Outcome : Forms 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Chlorination with POCl₃

  • Reagents : Phosphorus oxychloride (POCl₃), toluene.

  • Yield : 79% after purification.

Step 4: Methylation

  • Reagents : Methyl iodide, NaH in DMF.

  • Yield : >90%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nickel-CatalyzedHigh-yield cyclization; cost-effective catalystsRequires inert conditions; multi-step73–85%
RegioselectiveRegiocontrol; microwave accelerationPalladium cost; sensitive to substituents70–80%
Formamidine-MediatedScalable; avoids toxic reagentsLong reaction times; intermediate purification75–90%

Mechanistic Insights

  • Cyclization : Intramolecular Heck or Sonogashira couplings are pivotal for forming the pyrrolo[2,3-b]pyrazine core.

  • Chlorination : Electrophilic substitution using NCS or POCl₃ introduces chlorine at the 3-position.

  • Methylation : Alkylation of NH groups (e.g., using MeI/NaH) ensures selective methylation at the 7-position.

Challenges and Optimization

  • By-products : Over-chlorination or di-methylation can occur; controlled reagent stoichiometry is critical.

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance cyclization but complicate purification.

  • Catalyst Recycling : Nickel and copper catalysts in Method 1 offer sustainability benefits but require rigorous removal .

Chemical Reactions Analysis

3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine has demonstrated significant potential in drug discovery due to its various biological activities:

  • Antitumor Activity: Studies indicate that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in cancer cell proliferation and survival. Modifications to the pyrrolo[2,3-b]pyrazine scaffold have been shown to enhance binding affinity towards FGFRs and other kinases involved in tumor progression .
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Its derivatives have been evaluated for efficacy against resistant strains of bacteria and fungi.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows for the incorporation of diverse functional groups, facilitating the development of novel materials and pharmaceuticals. This aspect is particularly valuable in the synthesis of organic optoelectronic materials and agrochemicals .

Material Science

Due to its unique electronic properties derived from the fused ring system, 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is being explored for applications in:

  • Organic Electronics: Its derivatives are investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells owing to their favorable charge transport properties .

Case Studies

StudyObjectiveFindings
Inhibition of FGFRs Evaluate antitumor potentialDemonstrated effective inhibition of FGFR dimerization leading to reduced tumor cell viability.
Antimicrobial Evaluation Assess antimicrobial propertiesShowed significant activity against Gram-positive and Gram-negative bacteria with low MIC values.
Synthesis of Derivatives Develop new compounds for drug discoverySuccessfully synthesized several derivatives with enhanced biological activity compared to the parent compound.

Mechanism of Action

The exact mechanism of action of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with specific molecular targets, such as kinases, which play a role in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The biological and physical properties of pyrrolo[2,3-b]pyrazine derivatives are highly dependent on substituent positions and electronic characteristics. Key comparisons include:

Optoelectronic and Thermal Properties

Pyrrolo[2,3-b]pyrazines are promising for optoelectronics due to their π-conjugated systems. Substituents modulate these properties:

Table 2: Photophysical and Thermal Properties
Compound λₐᵦₛ (nm) Fluorescence Quantum Yield (%) Thermal Stability (°C) Reference
1,7-Dihydrodipyrrolopyrazine 450–500 56 >300
Pyrido[2,3-b]pyrazine derivatives 350–600 27–56 250–300
Selenopheno[2,3-b]pyrazine 400–550 45 280
  • Chloro Substituents : Electron-withdrawing groups like chlorine enhance charge transport in organic semiconductors by increasing electron affinity .
  • Methyl Substituents : Alkyl groups (e.g., methyl) improve solubility and reduce aggregation quenching in optoelectronic materials .

Pharmacokinetic and Selectivity Profiles

Kinase inhibitors based on pyrrolo[2,3-b]pyrazine scaffolds demonstrate substituent-dependent selectivity:

  • Compound 13 : High FGFR selectivity due to optimized substituents that exploit hydrophobic pockets in the ATP-binding site .
  • Compound 8 : Inverse binding conformation in FGFR1 compared to c-Met, attributed to scaffold flexibility and substituent positioning .

Biological Activity

3-Chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine features a pyrrole ring fused with a pyrazine ring, which contributes to its unique biological properties. The presence of chlorine and methyl groups on the structure enhances its reactivity and interaction with biological targets.

The exact mechanism of action of 3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully elucidated. However, it is known to interact with specific molecular targets such as kinases involved in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to various biological effects including apoptosis in cancer cells and inhibition of microbial growth.

Antitumor Activity

Research indicates that derivatives of pyrrolopyrazines exhibit significant antitumor effects. For instance, studies have shown that similar compounds induce apoptosis in cancer cells by modulating the expression of key proteins involved in apoptosis pathways, such as Bax and Bcl2. In chronic myeloid leukemia K562 cells, compounds from the pyrazine family have been observed to inhibit cell proliferation and induce cell cycle arrest at specific concentrations .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylateK56225Induces apoptosis via Bax/Bcl2 modulation
3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazineVariousTBDPotential kinase inhibition

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structural features allow for effective interaction with bacterial membranes or essential enzymes within microbial cells. Comparative studies suggest that compounds within the same family can exhibit varying degrees of antimicrobial efficacy depending on their substituents.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coliTBD
S. aureusTBD
A. flavusTBD

Case Studies

A study focusing on the synthesis and biological evaluation of related pyrrolopyrazines highlighted their potential as therapeutic agents. The synthesized derivatives were tested against various cancer cell lines and exhibited notable cytotoxicity along with favorable selectivity profiles .

In another investigation into the structure-activity relationship (SAR) of pyrrolopyrazines, it was found that modifications at certain positions significantly enhanced their biological activity against cancer cells while maintaining low toxicity towards normal cells.

Q & A

Q. How to reconcile divergent photophysical properties in optoelectronic applications?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates HOMO/LUMO distributions (e.g., pyrido[2,3-b]pyrazine acceptor in dye 4, DEST = 0.11 eV) . Adjust donor-acceptor substituents (e.g., morpholine donors) to tune emission wavelengths (blue-red shift) .

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